3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid
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Overview
Description
3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclopropyl group attached to the indole ring, which may influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid typically involves the construction of the indole ring followed by the introduction of the cyclopropyl group and the propanoic acid side chain. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form the indole ring.
Carboxylation: The propanoic acid side chain can be introduced through carboxylation reactions, often using Grignard reagents or other organometallic compounds.
Chemical Reactions Analysis
3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Indole-3-carbinol: Studied for its anticancer properties.
The uniqueness of this compound lies in its cyclopropyl group, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
3-(1-cyclopropylindol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(17)6-2-10-1-5-13-11(9-10)7-8-15(13)12-3-4-12/h1,5,7-9,12H,2-4,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXFJTQYXDHKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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